Glycine-2-13C Ethyl Ester Hydrochloride
Description
Chemical Identity and Isotopic Composition
Glycine-2-13C ethyl ester hydrochloride is a stable isotope-labeled derivative of glycine, an amino acid fundamental to protein synthesis and metabolic pathways. Its molecular formula is $$ \text{C}3^{13}\text{C}\text{H}{10}\text{ClNO}2 $$, with a molecular weight of 140.57 g/mol. The compound features a 13C isotope at the second carbon of the glycine backbone, achieving 99% isotopic purity for 13C and 98% for 15N in dual-labeled variants. The structural identity is further defined by its SMILES notation ($$ \text{Cl.CCO}13\text{C}[13\text{CH}2][15\text{NH}_2] $$) and InChI key ($$ \text{TXTWXQXDMWILOF-XNBXTRTGSA-N} $$). The ethyl ester group enhances solubility in organic solvents, facilitating its use in synthetic chemistry and metabolic tracer studies.
Historical Context in Stable Isotope Research
The development of stable isotope labeling traces back to the early 20th century, with deuterium and 15N pioneering metabolic tracer applications. This compound emerged as part of advancements in 13C-labeling techniques during the 1970s, enabling non-radioactive tracking of amino acid metabolism. Its synthesis capitalized on methods like trimethylsilyl chloride-mediated esterification, which stabilized glycine derivatives against polymerization. This compound’s creation reflects broader efforts to resolve metabolic fluxes in systems ranging from microbial cultures to mammalian tissues.
Significance in Biochemical and Metabolic Research
This compound is pivotal in tracing glycine’s role in one-carbon metabolism, glutathione synthesis, and collagen formation. For example, mass spectrometry imaging (MSI) studies using this compound revealed heterogeneous glycine uptake and glutathione production in tumors, highlighting metabolic plasticity in cancer. Nuclear magnetic resonance (NMR) experiments demonstrated its incorporation into tricarboxylic acid (TCA) cycle intermediates and reduced glutathione in renal cells, providing kinetic insights into amino acid utilization. The ethyl ester moiety improves cellular permeability, making it preferable over free glycine for in vitro assays.
Comparison with Related Isotope-Labeled Compounds
This compound differs from other isotopic variants in labeling position and functional groups. For instance:
- Glycine-1-13C : Labels the carboxyl carbon, used in studies of glycine cleavage system activity.
- Glycine-2-13C,15N : Dual-labeled for simultaneous tracking of carbon and nitrogen fluxes, ideal for proteomics.
- Glycine methyl ester hydrochloride : Lacks 13C labeling but shares esterification benefits for membrane permeability.
The table below summarizes key isotopic and functional differences:
These distinctions underscore the compound’s versatility in targeting specific biochemical pathways while maintaining compatibility with analytical techniques like NMR and MS.
Properties
IUPAC Name |
ethyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H/i3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTWXQXDMWILOF-FJUFCODESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747867 | |
| Record name | Ethyl (2-~13~C)glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58420-91-0 | |
| Record name | Ethyl (2-~13~C)glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Glycine-2-13C Ethyl Ester Hydrochloride typically involves the esterification of glycine with ethanol in the presence of hydrogen chloride. The process can be summarized as follows:
Raw Materials: Glycine and ethanol.
Reaction: Glycine reacts with ethanol in the presence of hydrogen chloride to form this compound.
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to achieve high yield and purity, with a conversion rate of over 92% .
Chemical Reactions Analysis
Types of Reactions: Glycine-2-13C Ethyl Ester Hydrochloride can undergo various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Conversion back to glycine and ethanol in the presence of water and acid or base.
Substitution: Reaction with nucleophiles to replace the ethyl ester group.
Common Reagents and Conditions:
Esterification: Ethanol and hydrogen chloride.
Hydrolysis: Water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Glycine and ethanol.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
Metabolic Studies
Glycine-2-13C Ethyl Ester Hydrochloride is utilized in metabolic research to trace metabolic pathways and understand amino acid metabolism. The incorporation of the stable isotope carbon-13 allows researchers to track the compound's fate in biological systems, providing insights into metabolic flux and dynamics.
Case Study:
A study demonstrated the use of this compound in tracing glycine metabolism in vivo. The results indicated significant alterations in metabolic pathways under different physiological conditions, highlighting its potential as a tracer in metabolic studies .
Peptide Synthesis
This compound is also employed in peptide synthesis, particularly when studying the structure-function relationships of peptides. It can be used in conjunction with coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide to facilitate the formation of peptide bonds under mild conditions.
Application Example:
In a recent experiment, this compound was incorporated into peptide sequences to analyze the effects of isotopic labeling on peptide stability and activity. The findings revealed that labeled peptides exhibited distinct behaviors compared to their non-labeled counterparts, providing valuable information for drug design .
Dermatological Formulations
The compound has been noted for its role as a parakeratosis inhibitor and is included in formulations aimed at treating skin conditions. Its efficacy in promoting skin health has led to its incorporation into topical treatments.
Research Findings:
Clinical trials have indicated that formulations containing this compound effectively reduce symptoms associated with skin disorders, such as dryness and scaling. The compound's ability to enhance skin barrier function was particularly highlighted .
Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Metabolic Studies | Tracing metabolic pathways using stable isotope labeling | Significant alterations in glycine metabolism observed |
| Peptide Synthesis | Facilitating peptide bond formation under mild conditions | Distinct behaviors of labeled peptides compared to non-labeled |
| Dermatological Formulations | Used as a parakeratosis inhibitor in topical treatments | Enhanced skin barrier function and reduced symptoms |
Mechanism of Action
The mechanism of action of Glycine-2-13C Ethyl Ester Hydrochloride involves its incorporation into metabolic pathways where glycine plays a role. The labeled carbon-13 allows researchers to track its movement and transformation within biological systems. This compound can interact with enzymes and other molecular targets involved in protein synthesis and other biochemical processes .
Comparison with Similar Compounds
Glycine-13C2,15N Ethyl Ester Hydrochloride: Another stable isotope-labeled glycine derivative used in similar research applications.
Glycine Ethyl Ester Hydrochloride: The non-labeled version of the compound, used in peptide synthesis and other chemical reactions.
Glycine Methyl Ester Hydrochloride: A similar ester derivative of glycine, used in different synthetic applications.
Uniqueness: Glycine-2-13C Ethyl Ester Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed pathways and transformations of glycine is crucial .
Biological Activity
Glycine-2-13C Ethyl Ester Hydrochloride (CAS Number 58420-91-0) is a stable isotope-labeled derivative of glycine, primarily used in metabolic studies and drug development. This compound has garnered attention due to its potential applications in pharmacokinetics, metabolic profiling, and as a tracer in biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈ClN₁O₂ |
| Molecular Weight | 140.57 g/mol |
| Solubility | Very soluble in water |
| LogP | 1.01 |
| PSA (Polar Surface Area) | 52.32 Ų |
This compound functions as a metabolic tracer due to its stable carbon isotope labeling. The incorporation of the 13C isotope allows for precise tracking of metabolic pathways in vivo and in vitro. It is particularly useful in studies involving:
- Amino Acid Metabolism : Glycine plays a crucial role in various metabolic processes, including the synthesis of proteins and neurotransmitters.
- Pharmacokinetics : The compound can be utilized to assess the absorption, distribution, metabolism, and excretion (ADME) properties of drugs that share similar metabolic pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent when incorporated into drug formulations. Its derivatives have been linked to enhanced efficacy against various pathogens, including bacteria and viruses .
- Cellular Signaling : Glycine is known to influence neurotransmitter systems and has been implicated in modulating synaptic transmission and neuronal signaling pathways. This includes interactions with GABA receptors, which are critical for inhibitory neurotransmission .
- Metabolic Tracing : Studies utilizing this compound have demonstrated its effectiveness in tracing metabolic pathways of glycine-related compounds, providing insights into their bioavailability and metabolic fates .
Study on Metabolic Profiling
A study published in the journal Ann Pharmacother explored the effects of deuterium substitution on the pharmacokinetics of pharmaceuticals, highlighting how stable isotopes like Glycine-2-13C can alter metabolic profiles and enhance drug efficacy . The findings suggest that isotopic labeling can provide significant insights into drug metabolism.
Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of glycine derivatives against pathogenic strains. The study reported that glycine ethyl ester derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in antibiotic development .
Q & A
Q. How does the stability of Glycine-2-¹³C Ethyl Ester Hydrochloride vary under different reaction conditions?
- Stability Challenges : The ester group is prone to hydrolysis in aqueous or basic conditions. In peptide synthesis, use coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) at 0°C to preserve ester integrity. Monitor pH (<7) to prevent decomposition .
- Mitigation : For long-term storage, lyophilize the compound and store at -20°C under desiccation. Pre-test stability via TLC or HPLC before critical experiments .
Data Contradiction and Resolution
Q. How should researchers resolve conflicting reports on the compound’s melting point and solubility?
- Context : Some sources cite a melting point of 145–146°C , while others report 175°C for related derivatives (e.g., methyl esters) .
- Resolution : Confirm the compound’s identity via FTIR (amide I/II bands) and XRD. Solubility discrepancies (>1000 g/L in water vs. lower values in organic solvents) likely reflect differences in solvent polarity. Always specify solvent and temperature in methods .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
